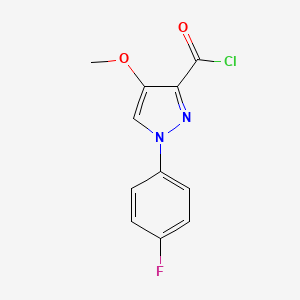
1-(4-Fluorophenyl)-4-methoxy-pyrazole-3-carbonyl chloride
Cat. No. B8491757
M. Wt: 254.64 g/mol
InChI Key: KHFLRNXMQGZWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08999982B2
Procedure details


E2 (100 mg, 0.42 mmol, 1.0 eq.) was heated in thionyl chloride (1 mL) for 4 h under reflux. Solvent was removed in vacuo and the crude material was resolved in dry toluene and evaporated under reduced pressure again to yield E3. The crude material was used in the next step without further purification.


Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([O:13][CH3:14])[C:10]([C:15]([OH:17])=O)=[N:9]2)=[CH:4][CH:3]=1.S(Cl)([Cl:20])=O>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([O:13][CH3:14])[C:10]([C:15]([Cl:20])=[O:17])=[N:9]2)=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)N1N=C(C(=C1)OC)C(=O)O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure again
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)N1N=C(C(=C1)OC)C(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
